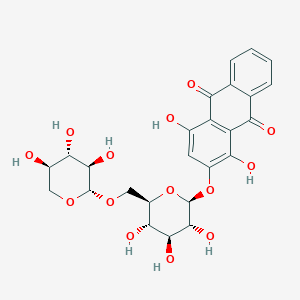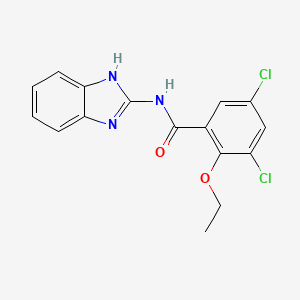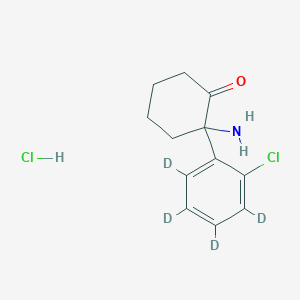
Rubiayannone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubiayannone A is an anthraquinone glycoside derived from the roots of the plant Rubia yunnanensis. This compound is known for its antiplatelet aggregation activity, making it a subject of interest in cardiovascular research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubiayannone A is typically isolated from natural sources, specifically from the roots of Rubia yunnanensis. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification.
Analyse Des Réactions Chimiques
Types of Reactions
Rubiayannone A undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure, leading to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
Rubiayannone A has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anthraquinone derivatives.
Biology: Investigated for its antiplatelet aggregation activity, which is relevant in cardiovascular research.
Medicine: Potential therapeutic applications in preventing blood clot formation.
Industry: Used in the development of natural product-based pharmaceuticals.
Mécanisme D'action
Rubiayannone A exerts its effects primarily through its antiplatelet aggregation activity. The compound inhibits the aggregation of platelets, which is a crucial step in the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with platelet surface receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Carbomethoxyanthraquinone
- 2-Formylanthraquinone
- Rubilatin-A
Uniqueness
Rubiayannone A is unique due to its specific glycoside structure and its potent antiplatelet aggregation activity. While other anthraquinone derivatives also exhibit biological activities, this compound stands out for its potential therapeutic applications in cardiovascular health .
Propriétés
Formule moléculaire |
C25H26O14 |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C25H26O14/c26-10-5-12(19(31)15-14(10)16(28)8-3-1-2-4-9(8)17(15)29)38-25-23(35)21(33)20(32)13(39-25)7-37-24-22(34)18(30)11(27)6-36-24/h1-5,11,13,18,20-27,30-35H,6-7H2/t11-,13-,18+,20-,21+,22-,23-,24+,25-/m1/s1 |
Clé InChI |
DDRYMWKSIFOIRW-SSZNVGDCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)

![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)

![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)



